molecular formula C24H28N4O2 B2627975 1-benzyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one CAS No. 939235-11-7

1-benzyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2627975
CAS No.: 939235-11-7
M. Wt: 404.514
InChI Key: XIMXQUODASEDNT-UHFFFAOYSA-N
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Description

1-Benzyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic synthesis. The process may start with the preparation of the pyridinone core, followed by the introduction of the benzyl, hydroxy, and methyl groups through various organic reactions such as alkylation, hydroxylation, and methylation. The final step often involves the coupling of the pyridin-3-yl and piperazin-1-yl groups under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce the pyridinone ring.

    Substitution: The benzyl or methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce a wide variety of functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Potential use in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, either inhibiting or activating them, depending on the desired therapeutic outcome.

Comparison with Similar Compounds

    1-Benzyl-4-hydroxy-6-methylpyridin-2(1H)-one: Lacks the piperazin-1-yl and pyridin-3-yl groups, making it less complex.

    4-Hydroxy-6-methyl-3-(pyridin-3-ylmethyl)pyridin-2(1H)-one: Similar core structure but lacks the benzyl and piperazin-1-yl groups.

Uniqueness: 1-Benzyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-benzyl-4-hydroxy-6-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-3-ylmethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-18-15-21(29)22(24(30)28(18)17-19-7-4-3-5-8-19)23(20-9-6-10-25-16-20)27-13-11-26(2)12-14-27/h3-10,15-16,23,29H,11-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMXQUODASEDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CC=C2)C(C3=CN=CC=C3)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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